5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Description
5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a substituted benzamide derivative characterized by a salicylamide core (2-hydroxybenzamide) with a chlorine substituent at the 5-position and a 1-methyl-1H-pyrazol-3-yl group attached via an amide linkage. This compound belongs to a class of molecules studied for their structural and functional properties, particularly in crystallography and medicinal chemistry. The 1-methylpyrazole moiety contributes to its unique electronic and steric profile, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-5-4-10(14-15)13-11(17)8-6-7(12)2-3-9(8)16/h2-6,16H,1H3,(H,13,14,17) |
InChI Key |
ZEHIWRRLDZOTPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 1-methyl-1H-pyrazole.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 1-methyl-1H-pyrazole to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(1-methyl-1H-pyrazol-3-yl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Crystallographic Properties
A key study compared three 5-chlorosalicylamide derivatives (Table 1):
- 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a)
- 5-Chloro-2-hydroxy-N-benzylbenzamide (2b)
- 5-Chloro-2-hydroxy-N-phenethylbenzamide (2c)
The target compound’s pyrazole group introduces a unique N–H···O interaction absent in 2a–2c, leading to distinct linear chain formation in the solid state. This contrasts with the layered or helical packing of aryl- or alkyl-substituted analogs, highlighting the role of heterocyclic substituents in modulating supramolecular architectures .
Biological Activity
5-Chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C_10H_10ClN_3O_2
- Molecular Weight: 239.66 g/mol
The structure features a chloro substituent, a hydroxyl group, and a pyrazole moiety, which are crucial for its biological activity.
The biological activity of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Studies
A series of in vitro studies have been conducted to evaluate the anticancer properties of 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide. Table 1 summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| A549 (Lung) | 12.45 | Cell cycle arrest |
| HeLa (Cervical) | 18.20 | Inhibition of proliferation |
These results suggest that the compound has significant antiproliferative effects, particularly against breast cancer cells.
Study 1: Cytotoxicity Evaluation
In a study published in MDPI, researchers evaluated the cytotoxic effects of various pyrazole derivatives, including 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide. The study found that this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin in certain cancer cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which 5-chloro-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide induces apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates caspase pathways leading to programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
